molecular formula C15H19N3O B2789651 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941879-33-0

1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea

Katalognummer B2789651
CAS-Nummer: 941879-33-0
Molekulargewicht: 257.337
InChI-Schlüssel: BICGOJPRASVYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea is a complex organic compound. It contains a total of 43 bonds, including 22 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a methyl-indole group, and a urea group . The molecule contains a variety of bonds and functional groups, contributing to its complex structure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea in lab experiments is its specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the growth of several types of cancer cells and reduce the production of pro-inflammatory cytokines and chemokines. However, one limitation is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.

Zukünftige Richtungen

For 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea research include its evaluation in clinical trials for cancer, inflammation, and cardiovascular disorders. In cancer research, this compound could be evaluated in combination with other cancer therapies to improve treatment outcomes. In inflammation research, this compound could be evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In cardiovascular research, this compound could be evaluated in preclinical models of heart failure and stroke. Additionally, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets for several diseases.

Synthesemethoden

The synthesis of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 1-methyl-1H-indole, which is reacted with cyclopentanone to form the corresponding enamine. The enamine is then treated with cyanamide and hydrochloric acid to form the corresponding guanidine. The guanidine is then reacted with cyclopentyl isocyanate to form this compound.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. In cardiovascular research, this compound has been shown to reduce the development of atherosclerosis, which is a major risk factor for heart disease.

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-10-13(12-8-4-5-9-14(12)18)17-15(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICGOJPRASVYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.